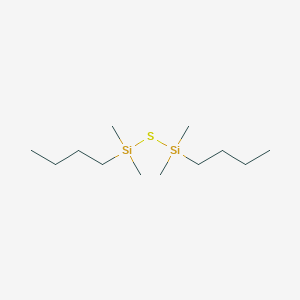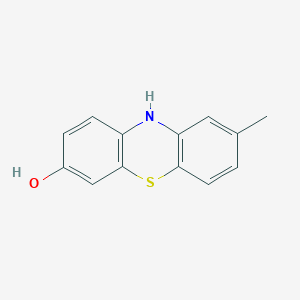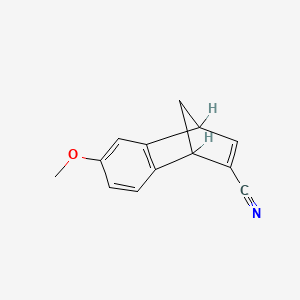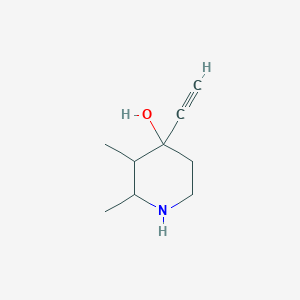
Diethyl 2-hydroxybutylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-hydroxybutylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxybutylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the carbonyl compound to form the desired phosphonate.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. For example, cyanobacteria such as Arthrospira maxima, Nostoc cf. muscorum, and Nodularia sphaerocarpa have been used for the enantioselective bioreduction of diethyl esters of oxophosphonic acids . These biocatalysts offer high selectivity and efficiency, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-hydroxybutylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-hydroxybutylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-hydroxybutylphosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the natural substrate of the enzyme, thereby blocking its activity. This mechanism is similar to that of other phosphonate-based inhibitors used in medicine .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-hydroxybutylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-oxo-2-phenylethylphosphonate: This compound has a phenyl group instead of a butyl group, which affects its reactivity and applications.
Diethyl 2-oxopropylphosphonate: This compound has a shorter carbon chain, which influences its chemical properties and uses.
Eigenschaften
CAS-Nummer |
72019-12-6 |
|---|---|
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
1-diethoxyphosphorylbutan-2-ol |
InChI |
InChI=1S/C8H19O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
HHDWGFBRTJYZKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CP(=O)(OCC)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)




![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)
![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
